molecular formula C32H30O16 B039460 Alterporriol E CAS No. 119718-06-8

Alterporriol E

Cat. No. B039460
M. Wt: 670.6 g/mol
InChI Key: IXBPWSPJMNOFJJ-KNEUHGCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alterporriol E is a natural product that belongs to the class of sesquiterpenes. It was first isolated from the fungus, Alternaria porri, and has been found to possess a wide range of biological activities. Alterporriol E has been the subject of extensive scientific research, and its synthesis method has been studied in detail.

Scientific Research Applications

Bioactive Metabolites and Cytotoxicity

Alterporriol E, identified in endophytic fungi like Stemphylium globuliferum isolated from medicinal plants such as Mentha pulegium, has been shown to exhibit bioactive properties. It's one of the metabolites that has been studied for its cytotoxic effects. Although alterporriol E itself has not shown significant activity in this area, its closely related compounds, such as alterporriols G and H, demonstrated considerable cytotoxicity against L5178Y cells (Debbab et al., 2009).

Antitumor Properties

Research has explored the potential antitumor mechanisms of compounds related to alterporriol E. For instance, alterporriol L, a similar bianthraquinone derivative, exhibited cytotoxic activity and anticancer mechanisms against MCF-7 human breast cancer cells (Huang et al., 2011). This suggests that alterporriol E and its derivatives might have potential applications in cancer research and treatment.

Antimicrobial and Antiviral Effects

Alterporriol E, along with other anthraquinone derivatives, has been studied for antimicrobial activities. In one study, compounds isolated from Stemphylium globuliferum showed selective inhibition of bacteria, but not fungi (Debbab et al., 2012). Another study found that related compounds exhibited antiviral activity against the porcine reproductive and respiratory syndrome virus (Zheng et al., 2012).

Inhibitory Activity Against Kinases

Alterporriol E's analogs have been investigated for their inhibitory activity against various kinases, which are enzymes that play crucial roles in cellular processes. Some compounds showed potent and selective inhibitory effects, indicating potential therapeutic applications in conditions where kinase activity is dysregulated (Debbab et al., 2009).

properties

CAS RN

119718-06-8

Product Name

Alterporriol E

Molecular Formula

C32H30O16

Molecular Weight

670.6 g/mol

IUPAC Name

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-5-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C32H30O16/c1-31(45)27(41)19-17(25(39)29(31)43)21(35)11-7(33)5-9(47-3)13(15(11)23(19)37)14-10(48-4)6-8(34)12-16(14)24(38)20-18(22(12)36)26(40)30(44)32(2,46)28(20)42/h5-6,25-30,33-34,39-46H,1-4H3/t25-,26-,27+,28+,29+,30+,31-,32-/m0/s1

InChI Key

IXBPWSPJMNOFJJ-KNEUHGCLSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC)OC)O)O)O)O

SMILES

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O

Canonical SMILES

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O

Other CAS RN

119718-06-8

synonyms

alterporriol E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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